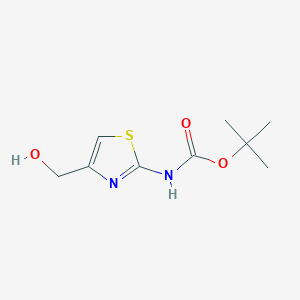

(4-羟甲基噻唑-2-基)氨基甲酸叔丁酯

概述

描述

Synthesis Analysis

The synthesis of “(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester” involves the reaction of lithium aluminium tetrahydride in tetrahydrofuran at -15℃ for 1 hour . The mixture is then stirred with water and extracted with saturated potassium D-tartrate-solution in water and three times ethyl acetate . The organic layers are dried over Na2SO4 and concentrated in vacuo. The residue is purified by flash chromatography on silica gel .Molecular Structure Analysis

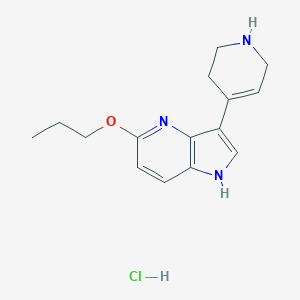

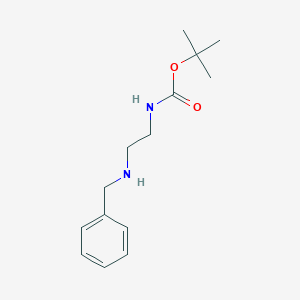

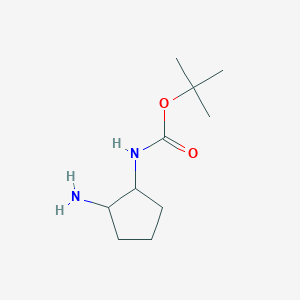

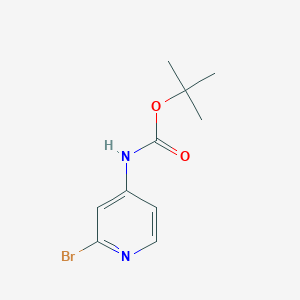

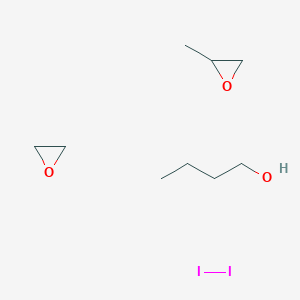

The molecular structure of “(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester” is represented by the formula C9H14N2O3S . The InChI Key is OWLBQQTUOQLZST-UHFFFAOYSA-N .科学研究应用

Synthesis of Bioactive Molecules

The thiazole ring, a core structure in this compound, is found in many biologically active molecules. Researchers have utilized tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate in the synthesis of various drugs with antitumor and cytotoxic activities . For example, derivatives of this compound have been synthesized to test their efficacy against human tumor cell lines, showing promising results in the fight against cancer.

Antimicrobial and Antifungal Agents

Thiazole derivatives are known for their antimicrobial properties. The compound can be used to develop new antimicrobial agents that could potentially treat a variety of bacterial infections. Additionally, its application extends to antifungal agents, providing a pathway to combat fungal infections .

Neuroprotective Therapies

Due to the thiazole ring’s presence in Vitamin B1 (thiamine), which is essential for nervous system function, this compound could be explored for its potential in neuroprotective therapies. It may play a role in synthesizing molecules that help in the prevention of neurodegenerative diseases .

Agricultural Chemicals

The compound’s derivatives can be used in the synthesis of biocides and fungicides, offering applications in agriculture. These chemicals help protect crops from pests and diseases, thereby increasing yield and ensuring food security .

Chemical Reaction Accelerators

In the field of chemical synthesis, tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate can be used to create reaction accelerators. These accelerators can speed up chemical reactions without being consumed, making them valuable in industrial processes .

Development of Diagnostic Agents

The compound’s ability to undergo various chemical reactions makes it a candidate for developing diagnostic agents. These agents can be used in medical imaging techniques to diagnose diseases .

Material Science

In material science, this compound could be used to develop new polymers with unique properties. The thiazole ring could impart thermal stability or electrical conductivity to these materials, expanding their applications in various industries .

Environmental Science

Lastly, the compound’s derivatives could be used in environmental science, particularly in the development of sensors for detecting pollutants or in the treatment of wastewater .

属性

IUPAC Name |

tert-butyl N-[4-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S/c1-9(2,3)14-8(13)11-7-10-6(4-12)5-15-7/h5,12H,4H2,1-3H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLBQQTUOQLZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624276 | |

| Record name | tert-Butyl [4-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester | |

CAS RN |

494769-44-7 | |

| Record name | tert-Butyl [4-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester](/img/structure/B152951.png)